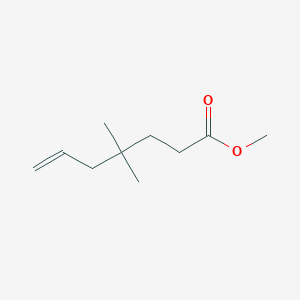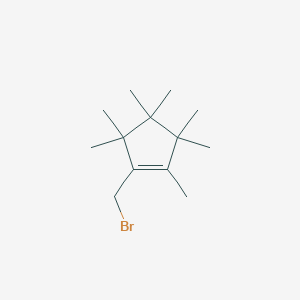
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene is an organic compound characterized by a bromomethyl group attached to a highly substituted cyclopentene ring. This compound is notable for its unique structure, which includes seven methyl groups attached to the cyclopentene ring, making it highly branched and sterically hindered.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene typically involves the bromination of a precursor compound. One common method is the free radical bromination of 2,3,3,4,4,5,5-heptamethylcyclopent-1-ene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, through SN2 or SN1 mechanisms depending on the reaction conditions.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): Radical initiator for free radical reactions.
Potassium permanganate: Oxidizing agent for oxidation reactions.
Lithium aluminum hydride: Reducing agent for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Yields substituted cyclopentene derivatives.
Oxidation: Produces alcohols or carboxylic acids.
Reduction: Forms methyl-substituted cyclopentene.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in proteins, DNA, or other cellular components. This reactivity is exploited in various synthetic and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity but less steric hindrance.
Benzyl bromide: Another bromomethyl compound with a benzene ring, used in similar nucleophilic substitution reactions.
Uniqueness
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene is unique due to its highly branched structure, which imparts significant steric hindrance. This makes it less reactive in certain nucleophilic substitution reactions compared to less hindered analogs. Its unique structure also provides distinct physical and chemical properties, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
106131-55-9 |
|---|---|
Molekularformel |
C13H23Br |
Molekulargewicht |
259.23 g/mol |
IUPAC-Name |
1-(bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopentene |
InChI |
InChI=1S/C13H23Br/c1-9-10(8-14)12(4,5)13(6,7)11(9,2)3/h8H2,1-7H3 |
InChI-Schlüssel |
KZRCRWFJSHRSGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(C1(C)C)(C)C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
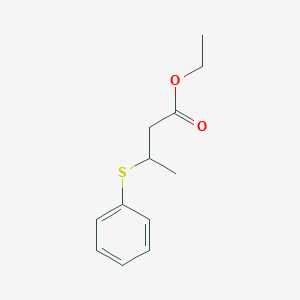
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
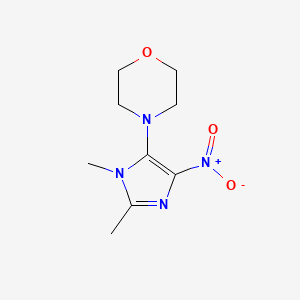
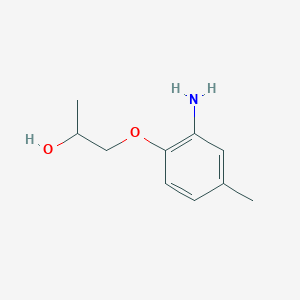

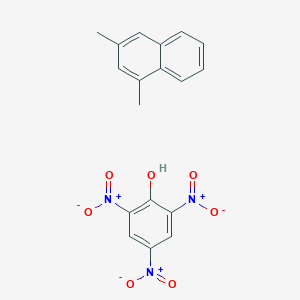
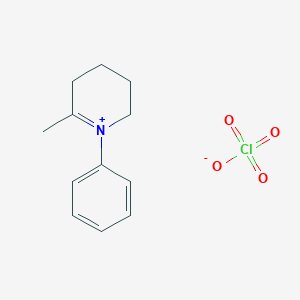
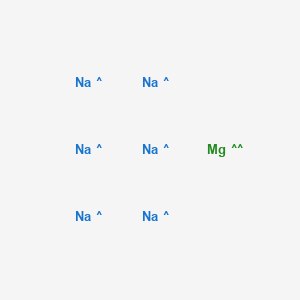
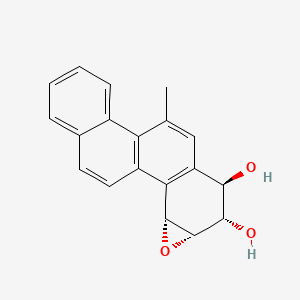
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
